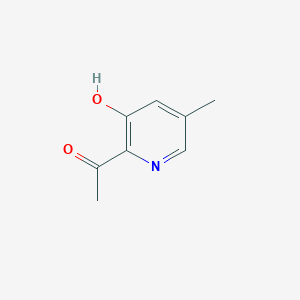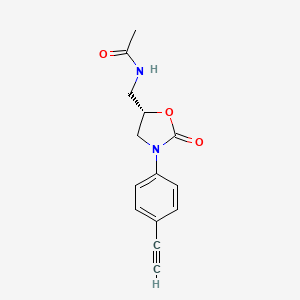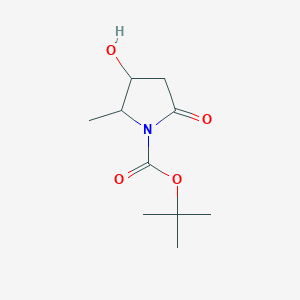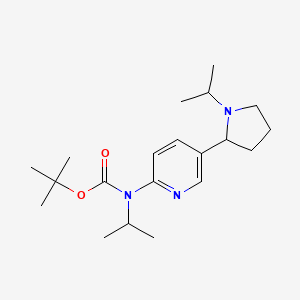![molecular formula C13H20O2 B11818161 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate, also known as Myrtanyl acetate, is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane and is characterized by its unique bicyclic structure. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate typically involves the esterification of myrtenol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Mo/W/Zn–SiO2, has been explored to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an acetate group.
Nopyl acetate: Another bicyclic compound with similar structural features.
Nopol: A compound with a similar bicyclic structure but different functional groups
Uniqueness
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(6,6-dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(15-10(2)14)13-7-5-6-11(8-13)12(13,3)4/h5,7,9,11H,6,8H2,1-4H3 |
InChI-Schlüssel |
DQHHCGKQOMJFAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC(C1(C)C)CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)







